Cas no 951597-66-3 (1-(4-methylphenyl)-N-(pyridin-2-yl)methyl-1H-1,2,3-triazole-4-carboxamide)

1-(4-Methylphenyl)-N-(pyridin-2-yl)methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound featuring a triazole core linked to a p-tolyl group and a pyridinylmethyl carboxamide moiety. Its structure combines aromatic and heterocyclic components, making it a versatile intermediate in medicinal chemistry and pharmaceutical research. The triazole ring offers stability and potential for hydrogen bonding, while the pyridine and methylphenyl groups enhance solubility and reactivity. This compound is particularly useful in the development of bioactive molecules, including kinase inhibitors and antimicrobial agents, due to its ability to interact with biological targets. Its well-defined synthetic pathway and modular structure allow for further derivatization, supporting diverse applications in drug discovery.
1-(4-methylphenyl)-N-(pyridin-2-yl)methyl-1H-1,2,3-triazole-4-carboxamide structure
951597-66-3 structure
Product Name:1-(4-methylphenyl)-N-(pyridin-2-yl)methyl-1H-1,2,3-triazole-4-carboxamide
CAS No:951597-66-3
MF:C16H15N5O
MW:293.323202371597
CID:5363581
Update Time:2025-05-20

1-(4-methylphenyl)-N-(pyridin-2-yl)methyl-1H-1,2,3-triazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}-N-phenylbenzamide
    • 1-(4-methylphenyl)-N-(pyridin-2-ylmethyl)triazole-4-carboxamide
    • N-(pyridin-2-ylmethyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide
    • 1-(4-methylphenyl)-N-(pyridin-2-yl)methyl-1H-1,2,3-triazole-4-carboxamide
    • Inchi: 1S/C16H15N5O/c1-12-5-7-14(8-6-12)21-11-15(19-20-21)16(22)18-10-13-4-2-3-9-17-13/h2-9,11H,10H2,1H3,(H,18,22)
    • InChI Key: NNCGHWFGTZMGPN-UHFFFAOYSA-N
    • SMILES: O=C(C1=CN(C2C=CC(C)=CC=2)N=N1)NCC1C=CC=CN=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 370
  • XLogP3: 1.8
  • Topological Polar Surface Area: 72.7

1-(4-methylphenyl)-N-(pyridin-2-yl)methyl-1H-1,2,3-triazole-4-carboxamide Pricemore >>

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Additional information on 1-(4-methylphenyl)-N-(pyridin-2-yl)methyl-1H-1,2,3-triazole-4-carboxamide

Introduction to 1-(4-methylphenyl)-N-(pyridin-2-yl)methyl-1H-1,2,3-triazole-4-carboxamide (CAS No. 951597-66-3)

1-(4-methylphenyl)-N-(pyridin-2-yl)methyl-1H-1,2,3-triazole-4-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 951597-66-3, represents a fusion of aromatic rings and heterocyclic structures, which are known for their potential in drug design and development. The presence of a triazole ring in its molecular framework suggests a high degree of versatility, making it a promising candidate for further exploration in medicinal chemistry.

The compound's structure consists of several key functional groups, including a 4-methylphenyl moiety and a pyridin-2-yl substituent, both of which are strategically positioned to interact with biological targets. The 1H-1,2,3-triazole-4-carboxamide core is particularly noteworthy, as triazoles have been extensively studied for their antimicrobial and anti-inflammatory properties. The carboxamide group further enhances the compound's potential bioactivity by providing a site for hydrogen bonding and other forms of molecular interaction.

In recent years, there has been a surge in research focused on developing novel therapeutic agents that leverage the inherent properties of heterocyclic compounds. The 1-(4-methylphenyl)-N-(pyridin-2-yl)methyl-1H-1,2,3-triazole-4-carboxamide compound aligns well with this trend, as it combines elements that have demonstrated efficacy in various pharmacological applications. For instance, the methylphenyl group is commonly found in psychoactive drugs due to its ability to modulate neurotransmitter activity, while the pyridinyl group is frequently incorporated into molecules targeting neurological disorders.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, are often employed to construct the complex molecular framework efficiently. These techniques not only enhance the synthetic pathway but also allow for the introduction of diverse structural modifications, enabling researchers to fine-tune the compound's properties for specific applications.

The pharmacological potential of 1-(4-methylphenyl)-N-(pyridin-2-yl)methyl-1H-1,2,3-triazole-4-carboxamide has been explored in several preclinical studies. These investigations have highlighted its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. The compound's dual functionality—combining an aromatic ring system with a heterocyclic core—makes it particularly interesting for developing drugs that require multiple points of interaction with biological systems.

In addition to its therapeutic potential, this compound also exhibits promising chemical stability under various conditions, which is crucial for its formulation into viable pharmaceutical products. Stability studies have shown that it maintains its structural integrity over time when stored under controlled environments, suggesting its suitability for long-term use in both laboratory and clinical settings. This stability is attributed to the robust nature of its molecular bonds and the absence of labile functional groups that could degrade under stress.

The role of computational chemistry in understanding the behavior of 1-(4-methylphenyl)-N-(pyridin-2-yl)methyl-1H-1,2,3-triazole-4-carboxamide cannot be overstated. Molecular modeling techniques have been instrumental in predicting its interactions with biological targets and optimizing its pharmacokinetic properties. By simulating these interactions computationally, researchers can gain insights into how the compound might behave within living systems before conducting expensive and time-consuming experimental trials. This approach not only accelerates the drug discovery process but also reduces the reliance on empirical testing alone.

The future prospects for this compound are bright, with ongoing research aimed at expanding its therapeutic applications. Investigating its potential as an antiviral agent or an anti-cancer drug is among the primary focuses of current studies. The unique combination of structural features in 1-(4-methylphenyl)-N-(pyridin-2-yl)methyl-1H-1,2,3-triazole-4-carboxamide makes it a versatile scaffold for designing molecules with tailored bioactivities. As research progresses, it is expected that new derivatives will be developed to enhance its efficacy and reduce any potential side effects.

The development of novel pharmaceuticals often involves interdisciplinary collaboration between chemists, biologists, and pharmacologists. The case of 1-(4-methylphenyl)-N-(pyridin-2-yl)methyl-1H-1,2,3-triazole-4-carboxamide exemplifies this collaborative approach. Chemists contribute their expertise in synthetic organic chemistry to create novel molecules like this one, while biologists provide insights into how these molecules interact with living systems. Pharmacologists then work to translate these interactions into effective therapeutic strategies.

The regulatory landscape for new drug development also plays a critical role in determining the commercial viability of compounds like 1-(4-methylphenyl)-N-(pyridin-2-yl)methyl-1H-1,2,3-triazole-4-carboxamide. Compliance with stringent safety and efficacy standards set by regulatory agencies such as the FDA and EMA is essential for gaining approval to market new drugs. Researchers must navigate these regulations carefully to ensure that their compounds meet all necessary criteria before they can be made available to patients.

In conclusion,the exploration of 1-(4-methylphenyl)-N-(pyridin--}-methyl--H--}-H--)}

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